molecular formula C48H79N3O37 B13406978 NeuAc(a2-3)Gal(b1-3)GalNAc(b1-4)[NeuAc(a2-3)]Gal(b1-4)aldehydo-Glc

NeuAc(a2-3)Gal(b1-3)GalNAc(b1-4)[NeuAc(a2-3)]Gal(b1-4)aldehydo-Glc

Cat. No.: B13406978
M. Wt: 1290.1 g/mol
InChI Key: WNNYMULBYDTNNO-VYXUZIOKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

NeuAc(a2-3)Gal(b1-3)GalNAc(b1-4)[NeuAc(a2-3)]Gal(b1-4)aldehydo-Glc is a complex oligosaccharide derivative. This compound is composed of multiple monosaccharide units linked together through glycosidic bonds. It is a structural derivative of ketoaldonic acid and is known for its significant role in various biological processes, particularly in cell recognition and signaling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NeuAc(a2-3)Gal(b1-3)GalNAc(b1-4)[NeuAc(a2-3)]Gal(b1-4)aldehydo-Glc involves multiple steps, including the protection and deprotection of hydroxyl groups, glycosylation reactions, and purification processes. The key steps include:

    Protection of Hydroxyl Groups: Protecting groups such as acetyl or benzyl groups are used to protect the hydroxyl groups of monosaccharides.

    Glycosylation: This step involves the formation of glycosidic bonds between monosaccharide units. Common glycosyl donors include trichloroacetimidates and thioglycosides.

    Deprotection: The protecting groups are removed to yield the final oligosaccharide structure.

Industrial Production Methods

Industrial production of such complex oligosaccharides often involves enzymatic synthesis due to its specificity and efficiency. Enzymes such as glycosyltransferases are used to catalyze the formation of glycosidic bonds under mild conditions, making the process more environmentally friendly and cost-effective .

Chemical Reactions Analysis

Types of Reactions

NeuAc(a2-3)Gal(b1-3)GalNAc(b1-4)[NeuAc(a2-3)]Gal(b1-4)aldehydo-Glc undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol.

    Substitution: Hydroxyl groups can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Reagents such as acetic anhydride (Ac2O) or benzoyl chloride (BzCl) are used for acetylation or benzoylation reactions.

Major Products

Scientific Research Applications

NeuAc(a2-3)Gal(b1-3)GalNAc(b1-4)[NeuAc(a2-3)]Gal(b1-4)aldehydo-Glc has numerous applications in scientific research:

    Chemistry: Used as a model compound for studying glycosylation reactions and carbohydrate chemistry.

    Biology: Plays a crucial role in cell-cell recognition, signaling, and immune response.

    Medicine: Investigated for its potential in developing vaccines and therapeutic agents targeting specific glycan structures on pathogens.

    Industry: Utilized in the production of glycoproteins and other glycan-based products.

Mechanism of Action

The mechanism of action of NeuAc(a2-3)Gal(b1-3)GalNAc(b1-4)[NeuAc(a2-3)]Gal(b1-4)aldehydo-Glc involves its interaction with specific receptors on cell surfaces. The compound binds to lectins and other glycan-binding proteins, mediating various biological processes such as cell adhesion, signaling, and immune response. The molecular targets include sialic acid-binding immunoglobulin-like lectins (Siglecs) and other glycan receptors .

Comparison with Similar Compounds

NeuAc(a2-3)Gal(b1-3)GalNAc(b1-4)[NeuAc(a2-3)]Gal(b1-4)aldehydo-Glc is unique due to its specific glycosidic linkages and structural complexity. Similar compounds include:

These compounds share structural similarities but differ in their glycosidic linkages and biological functions, highlighting the diversity and specificity of glycan structures in biological systems.

Properties

Molecular Formula

C48H79N3O37

Molecular Weight

1290.1 g/mol

IUPAC Name

(2S,4S,5R,6R)-5-acetamido-2-[(2R,3R,4S,5S,6R)-2-[(2S,3R,4R,5R,6R)-3-acetamido-2-[(2R,3S,4R,5R,6S)-4-[(2S,4S,5R,6R)-5-acetamido-2-carboxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-5-hydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid

InChI

InChI=1S/C48H79N3O37/c1-13(59)49-25-16(62)4-47(45(75)76,85-38(25)29(69)19(65)7-53)87-40-32(72)23(11-57)80-43(33(40)73)84-37-27(51-15(3)61)42(79-22(10-56)31(37)71)83-36-24(12-58)81-44(82-35(21(67)9-55)28(68)18(64)6-52)34(74)41(36)88-48(46(77)78)5-17(63)26(50-14(2)60)39(86-48)30(70)20(66)8-54/h6,16-44,53-58,62-74H,4-5,7-12H2,1-3H3,(H,49,59)(H,50,60)(H,51,61)(H,75,76)(H,77,78)/t16-,17-,18-,19+,20+,21+,22+,23+,24+,25+,26+,27+,28+,29+,30+,31-,32-,33+,34+,35+,36-,37+,38+,39+,40-,41+,42-,43-,44-,47-,48-/m0/s1

InChI Key

WNNYMULBYDTNNO-VYXUZIOKSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@@H]3[C@H]([C@@H](O[C@@H]([C@@H]3O)CO)O[C@H]4[C@H](O[C@H]([C@@H]([C@H]4O[C@@]5(C[C@@H]([C@H]([C@@H](O5)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)NC(=O)C)CO)O)O

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2C(C(OC(C2O)OC3C(C(OC(C3O)CO)OC4C(OC(C(C4OC5(CC(C(C(O5)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)OC(C(CO)O)C(C(C=O)O)O)CO)NC(=O)C)CO)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.